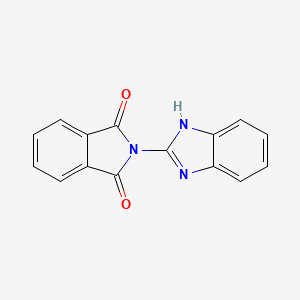

2-(1H-benzimidazol-2-yl)isoindole-1,3-dione

Overview

Description

“2-(1H-benzimidazol-2-yl)isoindole-1,3-dione” is a chemical compound with the linear formula C17H13N3O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . This compound is related to the class of compounds known as N-isoindoline-1,3-dione heterocycles .

Synthesis Analysis

The synthesis process of N-isoindoline-1,3-diones heterocycles, which includes “this compound”, is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . This structure is part of the broader class of N-isoindoline-1,3-dione heterocycles .Chemical Reactions Analysis

The reactivity of N-isoindoline-1,3-diones, including “this compound”, is a subject of substantial interest among researchers . These compounds have diverse chemical reactivity and promising applications .Scientific Research Applications

Antipsychotic Potential

A study conducted by Czopek et al. (2020) focused on a series of compounds derived from 4-methoxy-1H-isoindole-1,3(2H)-dione, which included 2-(1H-benzimidazol-2-yl)isoindole-1,3-dione. These compounds were investigated for their potential as antipsychotics, examining their phosphodiesterase 10A-inhibiting properties and affinities to serotonin receptors. The compound 18, which is closely related to this compound, demonstrated promising antipsychotic properties in behavioral models of schizophrenia (Czopek et al., 2020).

Chemical Synthesis and Characterization

Banu et al. (2001) described the synthesis of isoindole-1,3-dione derivatives, including this compound. This study details the chemical reactions and processes used in the synthesis of these compounds, contributing to the understanding of their chemical properties (Banu et al., 2001).

Photophysical Properties

The study by Deshmukh and Sekar (2015) explored the photophysical behavior of certain chromophores related to this compound. Their research provides insights into the fluorescent properties and solvent sensitivity of these compounds, which is crucial for applications in molecular spectroscopy (Deshmukh & Sekar, 2015).

Antimicrobial and Antifungal Properties

Jat et al. (2006) synthesized derivatives of 1H-isoindole-1,3-dione, including compounds related to this compound, and evaluated their antibacterial and antifungal activities. This research highlights the potential of these compounds in medical applications, particularly in combating microbial infections (Jat et al., 2006).

Antimicrobial, Anthelmintic, and Insecticidal Activities

Bamnela et al. (2012) conducted a study on N-Mannich bases of benzimidazolyl substituted 1H-isoindole-1,3(2H) dione, closely related to this compound. Their research demonstrated significant antimicrobial, anthelmintic, and insecticidal activities of these compounds, suggesting their utility in agricultural and pharmaceutical industries (Bamnela et al., 2012).

Herbicidal Activity

Wu et al. (2014) explored the inhibition of protoporphyrinogen oxidase, a target for herbicides, by derivatives of hexahydro-1H-isoindole-1,3-diones, which are structurally similar to this compound. This study provides valuable information regarding the potential use of these compounds in developing new herbicides (Wu et al., 2014).

Future Directions

The future directions for “2-(1H-benzimidazol-2-yl)isoindole-1,3-dione” and related compounds involve understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives, with the aim of unlocking their potential as therapeutic agents . There is also a need for sustainable and environmentally friendly synthetic approaches in this field .

properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O2/c19-13-9-5-1-2-6-10(9)14(20)18(13)15-16-11-7-3-4-8-12(11)17-15/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOICXTUXLGFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate](/img/no-structure.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2400737.png)

![(Z)-5-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2400748.png)